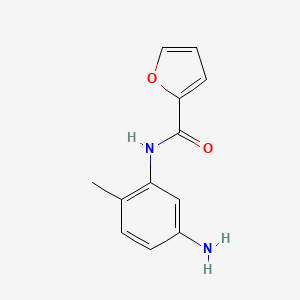

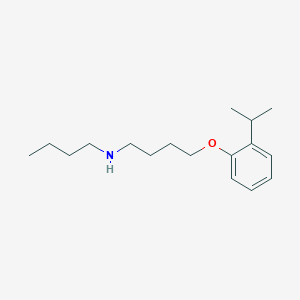

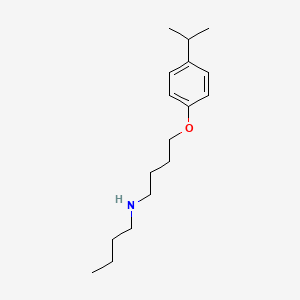

N-(5-amino-2-methylphenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-amino-2-methylphenyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a class of compounds known for their biological and pharmacological activities. These compounds have been studied for various applications, including their anti-bacterial and anti-allergic properties. The furan ring, a key structural component, is a five-membered aromatic ring with oxygen as one of the atoms, which is known to contribute to the bioactivity of these molecules.

Synthesis Analysis

The synthesis of related furan-2-carboxamide compounds involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base such as triethylamine (Et3N). For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized with excellent yields by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N . This method could potentially be adapted for the synthesis of "N-(5-amino-2-methylphenyl)furan-2-carboxamide" by using 5-amino-2-methylphenylamine as the starting amine.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of the furan ring and the carboxamide group. The furan ring can undergo transformations under acidic conditions, leading to the opening of the ring and the formation of new heterocyclic systems . The crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that the furan and benzene rings can be inclined to each other, and the bond angles at the furan atoms can differ significantly, which may be due to hybridization effects .

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions, including acid-catalyzed transformations that lead to ring opening and the formation of new fused heterocyclic systems . Additionally, these compounds can participate in Suzuki-Miyaura cross-coupling reactions to afford various analogues . The reactivity of the furan ring and the substituents on the phenyl ring can significantly influence the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compound's solubility, melting point, and stability. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, which in turn can affect its reactivity and interaction with biological targets . The crystal structure analysis provides insights into the molecular conformation, which is important for understanding the compound's interactions in biological systems .

Mecanismo De Acción

Target of Action

The primary targets of N-(5-amino-2-methylphenyl)furan-2-carboxamide Furan derivatives, which include this compound, have been noted for their remarkable therapeutic efficacy . They have been used in various disease areas due to their wide range of advantageous biological and pharmacological characteristics .

Mode of Action

The specific mode of action of N-(5-amino-2-methylphenyl)furan-2-carboxamide Furan-containing compounds are known to exhibit a broad spectrum of biological activities . These activities are likely due to their interaction with various targets, leading to changes at the molecular and cellular levels.

Biochemical Pathways

The exact biochemical pathways affected by N-(5-amino-2-methylphenyl)furan-2-carboxamide Furan derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and the context in which they are acting.

Result of Action

The molecular and cellular effects of N-(5-amino-2-methylphenyl)furan-2-carboxamide Given the broad spectrum of biological activities exhibited by furan derivatives , it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects.

Propiedades

IUPAC Name |

N-(5-amino-2-methylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKANMWZUHUKRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360658 |

Source

|

| Record name | N-(5-Amino-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methylphenyl)furan-2-carboxamide | |

CAS RN |

436089-27-9 |

Source

|

| Record name | N-(5-Amino-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)